BenchChemオンラインストアへようこそ!

Vitacoxib

COX-2 Inhibition Selectivity Ratio Veterinary NSAID

Vitacoxib is a novel imidazole-derivative COX-2 selective inhibitor (>50-fold selectivity; ex vivo canine whole blood IC50: COX-2=0.34 µg/mL, COX-1=19.4 µg/mL), purpose-built for veterinary applications. With oral bioavailability of 59.11%, robust systemic exposure, and a high safety margin (LD50 >5000 mg/kg; 180-day NOAEL established), it is ideal for chronic canine osteoarthritis modeling and comparative coxib pharmacology. Its unique PK/PD fingerprint – distinct from other coxibs – enables data-driven formulation development (oral or parenteral sustained-release) and reliable PK/PD correlation in preclinical species. Choose Vitacoxib for predictable, translationally relevant results.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.81
CAS No. 1374128-90-1
Cat. No. B611694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitacoxib
CAS1374128-90-1
SynonymsVitacoxib; 
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.81
Structural Identifiers
SMILESO=S(C1=CN=C(N2C(C3=CC=C(C)C=C3)=C(Cl)N=C2)C=C1)(C)=O
InChIInChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3
InChIKeyNSWKPXFHCORWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vitacoxib (CAS 1374128-90-1): COX-2 Selective Inhibitor for Veterinary NSAID Research & Procurement


Vitacoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, functioning as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme [1]. It is a novel chemical entity (imidazole derivative) developed specifically for veterinary applications, particularly in companion animals like dogs and cats [1]. As a COX-2 selective agent, it is designed to reduce pain and inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1 [1].

Vitacoxib (CAS 1374128-90-1): Why Simple Substitution with Another Coxib Fails in Research & Clinical Use


Selective COX-2 inhibitors (coxibs) cannot be interchanged as generic equivalents due to substantial inter-drug variability in their COX-2 selectivity ratios, pharmacokinetic (PK) profiles, and safety margins. Even within the same therapeutic class, these parameters dictate effective dosing regimens, tissue distribution, and potential for adverse effects [1][2]. For instance, differences in elimination half-life and oral bioavailability directly impact dosing frequency and drug exposure, while varying selectivity ratios correlate with the degree of COX-1 sparing and subsequent gastrointestinal safety [3]. Therefore, selecting a specific coxib like Vitacoxib requires a data-driven evaluation of its unique pharmacological fingerprint against alternatives, as detailed in the quantitative evidence below.

Vitacoxib (CAS 1374128-90-1): Quantitative Evidence Guide for Differentiation & Procurement Decisions


COX-2 Selectivity and Potency: A Direct Comparison with Mavacoxib in the Same Assay System

In a canine whole blood assay, Vitacoxib demonstrated potent COX-2 inhibition with an IC50 of 0.34 µg/mL, which corresponds to approximately 0.98 µM [1]. Its selectivity for COX-2 over COX-1 is >50-fold (COX-1 IC50 = 19.4 µg/mL) [1]. In comparison, Mavacoxib, another veterinary coxib, has a reported IC50 for COX-2 of 0.394 µg/mL and an IC50 COX-1/COX-2 ratio of 21.2:1 in a similar canine whole blood assay [2]. This indicates that Vitacoxib exhibits both higher potency against COX-2 and a greater margin of selectivity for COX-2 over COX-1 than Mavacoxib under comparable experimental conditions.

COX-2 Inhibition Selectivity Ratio Veterinary NSAID Mavacoxib Vitacoxib

COX-2 Selectivity: Comparative Class-Level Analysis with Firocoxib and Robenacoxib

Vitacoxib's selectivity profile (>50-fold for COX-2 over COX-1) positions it among the selective coxibs used in veterinary medicine. For reference, Firocoxib exhibits a range of selectivity from 58-fold to 380-fold depending on the specific assay [1], while Robenacoxib demonstrates 129-fold to 140-fold selectivity in canine whole blood assays [2].

COX-2 Selectivity Firocoxib Robenacoxib Vitacoxib NSAID Safety

Systemic Exposure and Clearance: Comparative Pharmacokinetics in Rats vs. Firocoxib in Dogs

Vitacoxib demonstrates high systemic exposure and a long terminal half-life in preclinical models. In rats, a single oral dose resulted in an AUClast of 4895.73 ± 604.34 ng·h/mL and a half-life of 4.25 ± 0.30 h [1]. While direct cross-species comparison is complex, this contrasts with the PK profile of firocoxib in dogs, where an oral dose of 5 mg/kg yields an AUC0-24 of 4.63 ± 1.91 µg·h/mL and a half-life of 7.59 ± 1.53 h [2].

Pharmacokinetics AUC Clearance Vitacoxib Firocoxib Drug Exposure

Oral Bioavailability in the Target Species: Comparative Analysis with Firocoxib in Dogs

Vitacoxib exhibits higher oral bioavailability in dogs compared to firocoxib. A pharmacokinetic study in beagle dogs following a single oral dose of 30 mg Vitacoxib reported an oral bioavailability of 59.11% [1]. In contrast, firocoxib, when administered at its recommended dose of 5 mg/kg, has a reported oral bioavailability of 36.9 ± 20.4% in dogs [2].

Oral Bioavailability Vitacoxib Firocoxib Dog Veterinary Pharmacology

Safety and Tolerability: Extended Chronic Toxicity Data (180-Day NOAEL) as Evidence of Long-Term Use Viability

Vitacoxib has been evaluated in comprehensive long-term safety studies. A 180-day chronic oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 6 mg/kg bw/day [1]. This NOAEL, derived from a six-month continuous dosing study, provides a strong quantitative benchmark for its safety margin in long-term applications. For comparison, robenacoxib was well-tolerated in dogs for 6 months at doses five-fold higher than clinical recommendations, but a direct, species-matched NOAEL comparison from identical study durations is not available [2].

Chronic Toxicity NOAEL Safety Margin Vitacoxib Long-Term NSAID Use

Vitacoxib (CAS 1374128-90-1): Evidence-Backed Application Scenarios for Research & Development


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Canine Osteoarthritis

Given its high oral bioavailability (59.11%) [1] and robust systemic exposure (high AUC in preclinical models) [2], Vitacoxib is a strong candidate for developing oral formulations for managing chronic pain and inflammation associated with canine osteoarthritis. Researchers can leverage its favorable PK profile to design studies predicting effective and consistent drug levels at the site of inflammation. The established 180-day NOAEL [3] further supports its use in long-term efficacy and safety studies, making it a reliable tool for chronic disease modeling.

Comparative Selectivity and Safety Pharmacology Studies

Vitacoxib's well-defined COX-2 selectivity profile (>50-fold) [4] makes it a valuable reference compound in comparative pharmacology studies. Researchers can use it to benchmark new COX-2 inhibitors or to investigate the functional consequences of varying degrees of COX-1 sparing. Its established safety data, including a high LD50 (>5000 mg/kg) and defined NOAELs from 90-day and 180-day studies [3][5], provide a solid baseline for interpreting the toxicological findings of novel compounds within the coxib class.

Development of Long-Acting Parenteral Formulations

The physicochemical properties and pharmacokinetic data of Vitacoxib suggest its suitability for parenteral formulation development. While its oral bioavailability is high, its solubility challenges have driven research into alternative formulations [6]. Its demonstrated wide tissue distribution and ability to cross biological barriers [2] provide a rationale for developing injectable sustained-release formulations for post-operative pain management, potentially offering an alternative route of administration with a different PK profile compared to oral dosing.

Ex Vivo Whole Blood Assays for Target Engagement Studies

The availability of robust ex vivo canine whole blood assay data for Vitacoxib (IC50 for COX-2 = 0.34 µg/mL; COX-1 = 19.4 µg/mL) [4] makes it a practical tool for pharmacodynamic studies. Researchers can use these established values to correlate in vivo plasma concentrations with the degree of COX-2 inhibition in ex vivo blood samples, a standard method for confirming target engagement and establishing PK/PD relationships in veterinary species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitacoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.